molecular formula C13H20N2O3 B1341108 Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate CAS No. 886771-26-2

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate

Cat. No.: B1341108
CAS No.: 886771-26-2
M. Wt: 252.31 g/mol
InChI Key: UOVFUSPKXGTOIX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a furan group and a tert-butyl carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique electronic properties, while the piperazine ring is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate typically involves the reaction of 3-(furan-2-yl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

3-(furan-2-yl)piperazine+tert-butyl chloroformatetert-butyl 3-(furan-2-yl)piperazine-1-carboxylate+HCl\text{3-(furan-2-yl)piperazine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-(furan-2-yl)piperazine+tert-butyl chloroformate→tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions to form the corresponding piperidine derivative.

    Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its piperazine moiety.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 1-Boc-piperazine
  • Ethyl 4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine-1-carboxylate

Comparison: Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-10(9-15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVFUSPKXGTOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587680
Record name tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886771-26-2
Record name tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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